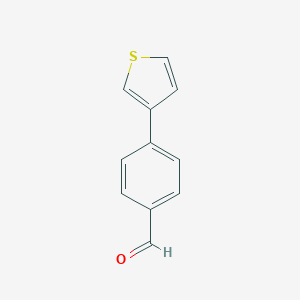
1,5-Diaminonaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diaminonaphthalene-2-carboxylic acid, also known as DANC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DANC is a fluorescent molecule that has been used in various applications, including biochemical assays, drug discovery, and imaging studies.
Mecanismo De Acción
1,5-Diaminonaphthalene-2-carboxylic acid is a fluorescent molecule that emits light upon excitation with a specific wavelength of light. The mechanism of action of 1,5-Diaminonaphthalene-2-carboxylic acid involves the interaction of the molecule with the target molecule of interest. This interaction results in a change in the fluorescence of 1,5-Diaminonaphthalene-2-carboxylic acid, which can be measured and used to study the biological process of interest.
Efectos Bioquímicos Y Fisiológicos
1,5-Diaminonaphthalene-2-carboxylic acid has been shown to have minimal biochemical and physiological effects, making it an ideal probe for studying biological processes. It has been demonstrated to be non-toxic and non-carcinogenic, and it does not interfere with the function of the target molecule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Diaminonaphthalene-2-carboxylic acid has several advantages for use in lab experiments. It is a highly sensitive probe that can detect small changes in the biological process of interest. It is also relatively easy to use and does not require specialized equipment. However, there are some limitations to the use of 1,5-Diaminonaphthalene-2-carboxylic acid. It is not suitable for use in vivo, and its fluorescence can be affected by environmental factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of 1,5-Diaminonaphthalene-2-carboxylic acid in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. 1,5-Diaminonaphthalene-2-carboxylic acid could be used to identify potential drug candidates and to screen for inhibitors of specific enzymes. Another potential application is in the development of new imaging techniques for studying biological processes. 1,5-Diaminonaphthalene-2-carboxylic acid could be used as a fluorescent probe in imaging studies to visualize specific molecules or processes in living cells. Additionally, 1,5-Diaminonaphthalene-2-carboxylic acid could be used in the development of new biosensors for the detection of specific molecules or pathogens. Overall, the unique properties of 1,5-Diaminonaphthalene-2-carboxylic acid make it a valuable tool for scientific research, with many potential applications in the future.
Métodos De Síntesis
The synthesis of 1,5-Diaminonaphthalene-2-carboxylic acid involves the condensation of naphthalene-2,3-dicarboxylic anhydride with hydrazine hydrate. The resulting product is then oxidized to yield 1,5-diaminonaphthalene-2-carboxylic acid. This method has been widely used to produce 1,5-Diaminonaphthalene-2-carboxylic acid with high purity and yield.
Aplicaciones Científicas De Investigación
1,5-Diaminonaphthalene-2-carboxylic acid has been extensively used in scientific research, particularly in the field of biochemistry. It has been employed as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme kinetics, and receptor-ligand binding. 1,5-Diaminonaphthalene-2-carboxylic acid has also been used in drug discovery to identify potential drug candidates and to screen for inhibitors of specific enzymes.
Propiedades
Número CAS |
152406-23-0 |
|---|---|
Nombre del producto |
1,5-Diaminonaphthalene-2-carboxylic acid |
Fórmula molecular |
C11H10N2O2 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1,5-diaminonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-9-3-1-2-7-6(9)4-5-8(10(7)13)11(14)15/h1-5H,12-13H2,(H,14,15) |
Clave InChI |
UGBFYQKTFOPJJB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N)C(=O)O)C(=C1)N |
Sinónimos |
2-Naphthalenecarboxylicacid,1,5-diamino-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



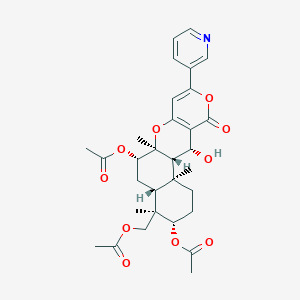
![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)

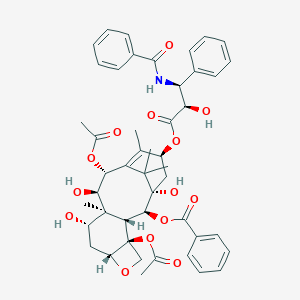
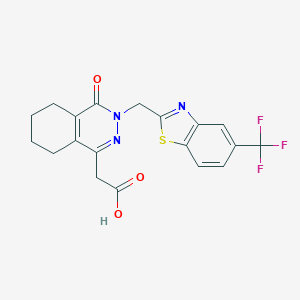
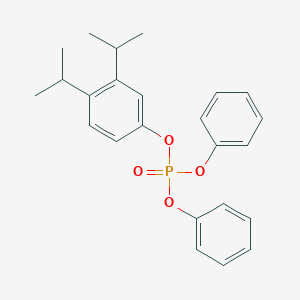
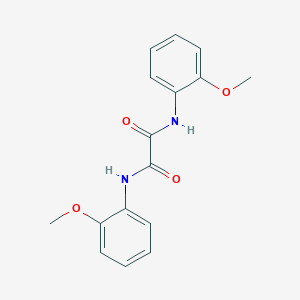
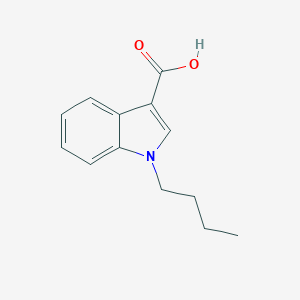
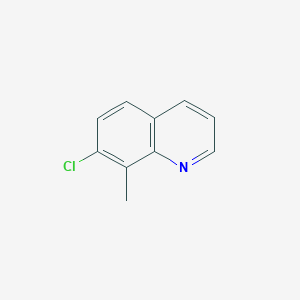
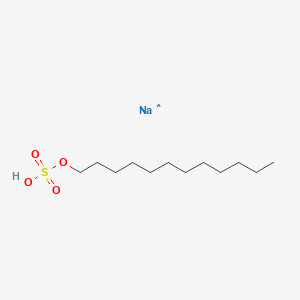
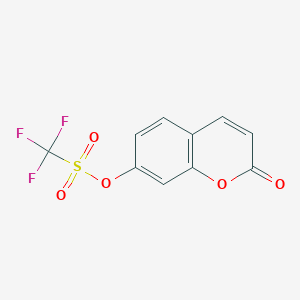
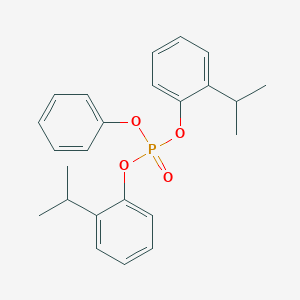
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
